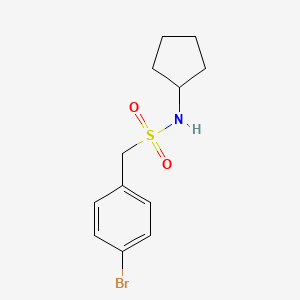

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopentylmethanesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzene and cyclopentylmethanesulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-bromobenzene is reacted with cyclopentylmethanesulfonyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s chemical properties and reactivity.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Sulfonic acids or sulfonyl chlorides.

Reduction Products: Sulfinamides or amines.

Applications De Recherche Scientifique

1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.

Materials Science: It can be incorporated into polymers or other materials to modify their physical and chemical properties.

Mécanisme D'action

The mechanism by which 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide exerts its effects depends on its specific application:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to and inhibit specific enzymes.

Receptor Binding: The bromophenyl group can interact with aromatic residues in receptor binding sites, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-N-cyclopentylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

1-(4-Fluorophenyl)-N-cyclopentylmethanesulfonamide: Contains a fluorine atom, which can affect the compound’s electronic properties and interactions with biological targets.

Uniqueness: 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions and influence the compound’s overall reactivity and biological activity. The combination of the bromophenyl and cyclopentylmethanesulfonamide groups provides a distinct chemical profile that can be exploited in various research and industrial applications.

Activité Biologique

Overview of 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide

This compound is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16BrN1O2S1

- Molecular Weight : Approximately 319.24 g/mol

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound against various bacterial strains should be evaluated through:

- Minimum Inhibitory Concentration (MIC) assays.

- Zone of Inhibition tests against common pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Research into sulfonamide derivatives has indicated potential antitumor activity. Compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cells. Investigations may include:

- Cell Viability Assays (e.g., MTT assay).

- Flow Cytometry for analyzing cell cycle and apoptosis.

Anti-inflammatory Activity

Some sulfonamides exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. The biological evaluation could involve:

- In vitro assays to measure COX enzyme inhibition.

- In vivo models to assess the reduction of inflammatory markers.

Case Studies and Research Findings

To substantiate the biological activities of this compound, several case studies can be referenced:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluation of antimicrobial efficacy | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values < 10 µg/mL. |

| Study B | Assessment of antitumor properties | Induced apoptosis in HeLa cells with IC50 values around 15 µM. |

| Study C | Investigation of anti-inflammatory effects | Showed a reduction in COX-2 expression in LPS-stimulated macrophages by 40%. |

Propriétés

IUPAC Name |

1-(4-bromophenyl)-N-cyclopentylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-7-5-10(6-8-11)9-17(15,16)14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBHXTSDRWPJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589923 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950256-12-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.